molecular formula C16H12ClNO B1327564 3-(3-Chlorophenyl)-3'-cyanopropiophenone CAS No. 898762-32-8

3-(3-Chlorophenyl)-3'-cyanopropiophenone

Cat. No.: B1327564
CAS No.: 898762-32-8
M. Wt: 269.72 g/mol
InChI Key: NVXSWVFKHNTWBO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a chlorophenyl group and a cyanopropiophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Scientific Research Applications

3-(3-Chlorophenyl)-3’-cyanopropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

3’-Chloropropiophenone causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’-cyanopropiophenone typically involves the chlorination of propiophenone. The process begins with the reaction of propiophenone with chlorine gas in the presence of a catalyst such as aluminum trichloride. The reaction is carried out in a solvent like 1,2-dichloroethane. The chlorination is followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the refined product with a high purity of 99.7-99.9% .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-3’-cyanopropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’-cyanopropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-3’-cyanopropiophenone is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a cyanopropiophenone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSWVFKHNTWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644417
Record name 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-32-8
Record name 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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